Arsine, ethyl-

Descripción general

Descripción

“Arsine, ethyl-” or simply “Arsine” is an inorganic compound with the formula AsH3 . This flammable, pyrophoric, and highly toxic pnictogen hydride gas is one of the simplest compounds of arsenic . Despite its lethality, it finds some applications in the semiconductor industry and for the synthesis of organoarsenic compounds .

Synthesis Analysis

Arsine is formed when arsenic comes in contact with an acid . It is also formed by the reaction of arsenic-containing substances with hydrogen in water or acids . The preparation of high-purity arsenic is a complex problem . The main difficulty is that there are no direct methods for ultrapurification of crude elemental arsenic . The most widespread issues are those related to the synthesis of arsenic-containing substances (AsCl3, As(OR)3, and AsH3), subsequent processing of them into high-purity products, reduction or thermal decomposition to elemental arsenic, and final sublimation .

Molecular Structure Analysis

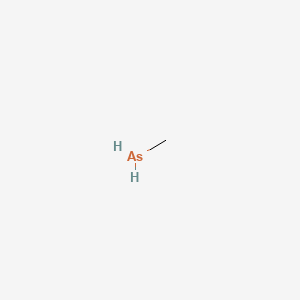

Arsine has a molecular weight of 77.94542 . Its molecular formula is AsH3 . The structure of arsine is also available as a 2d Mol file or as a computed 3d SD file .

Chemical Reactions Analysis

Arsenic occurs in the natural environment in four oxidation states: As(V), As(III), As(0) and As(-III) . The behavior of arsenic species changes depending on the biotic or abiotic conditions in water . In groundwater, arsenic is predominantly present as As(III) and As(V), with a minor amount of methyl and dimethyl arsenic compounds being reported .

Physical And Chemical Properties Analysis

Arsine is a colorless gas with a mild, garlic-like odor . It has a molecular weight of 77.94542 . Its density is 4.93 g/L, gas; 1.640 g/mL (−64 °C) . It has a melting point of −111.2 °C and a boiling point of −62.5 °C . It is slightly soluble in water .

Safety And Hazards

Arsine is extremely toxic, explosive, flammable, and a potential occupational carcinogen . Exposure to arsine can result in general malaise, headaches, apprehension, giddiness, shivering, thirst, vomiting, and abdominal pains within a few hours of exposure . Arsine can be fatal if inhaled in sufficient quantities .

Propiedades

InChI |

InChI=1S/C2H5As/c1-2-3/h2H2,1H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTKYCXEDDECIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

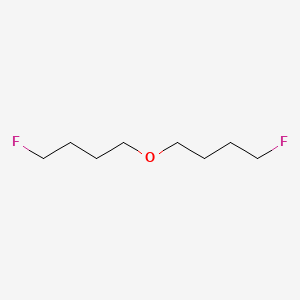

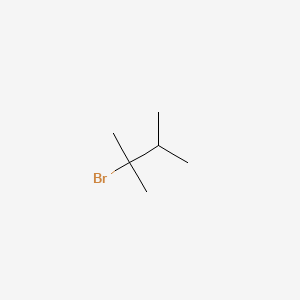

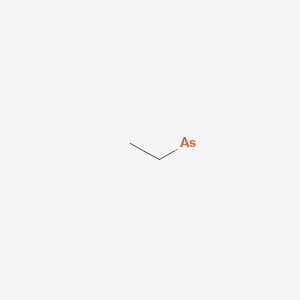

CC[As] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5As | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208031, DTXSID40870648 | |

| Record name | Arsine, ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylarsane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arsine, ethyl- | |

CAS RN |

593-59-9 | |

| Record name | Arsine, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsine, ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.